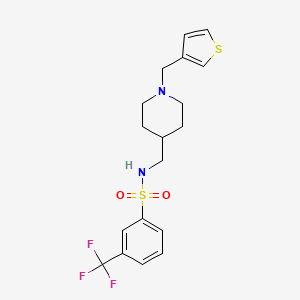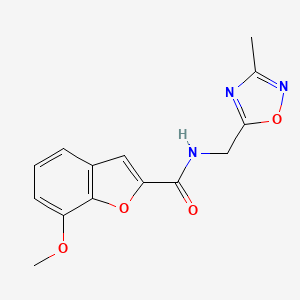![molecular formula C16H18ClN3S B2688823 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine CAS No. 1808456-14-5](/img/structure/B2688823.png)
4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is a complex organic compound that features a thiomorpholine ring substituted with a chloropyrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine typically involves multiple steps:
-
Formation of the Chloropyrazine Intermediate
Starting Material: Pyrazine.
Reagents: Chlorine gas or N-chlorosuccinimide (NCS).
Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures to control the reactivity of chlorine.
-
Alkylation of the Chloropyrazine
Reagents: Alkyl halides such as methyl iodide.
Conditions: The reaction is typically performed in the presence of a base like potassium carbonate to facilitate the alkylation process.
-
Formation of the Thiomorpholine Ring
Reagents: Thiomorpholine precursors such as 2-methyl-3-phenylthiomorpholine.
Conditions: This step often requires a catalyst and is conducted under reflux conditions to ensure complete ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions
4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
Major Products
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May produce the corresponding alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the interactions of thiomorpholine derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
作用机制
The mechanism of action of 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The chloropyrazine moiety can bind to active sites, while the thiomorpholine ring may enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylpiperidine
- 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylmorpholine
Uniqueness
Compared to similar compounds, 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring. This sulfur atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its oxygen or nitrogen analogs.
属性
IUPAC Name |
4-[(5-chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c1-12-16(13-5-3-2-4-6-13)20(7-8-21-12)11-14-9-19-15(17)10-18-14/h2-6,9-10,12,16H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRDNWUQGFJJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCS1)CC2=CN=C(C=N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
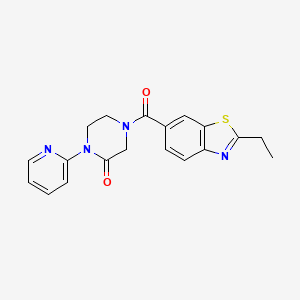
![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2688742.png)

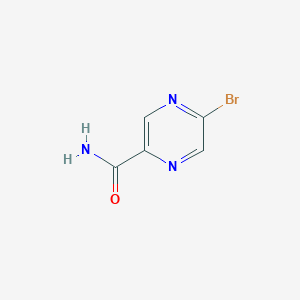

![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)
![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)
![1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2688757.png)
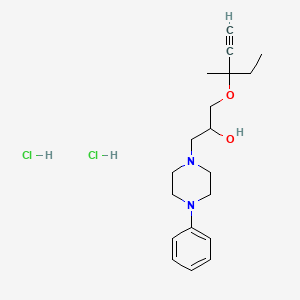
![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)
